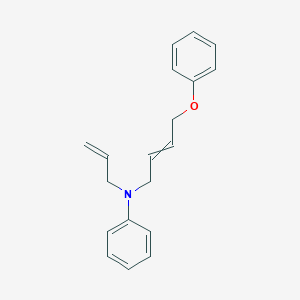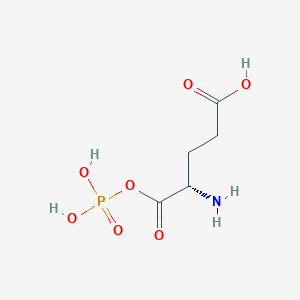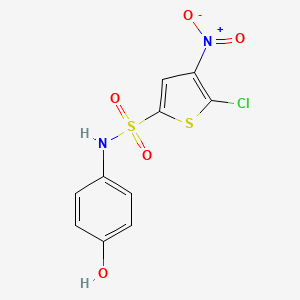
N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. This compound features a phenoxy group and a butenyl chain attached to the nitrogen atom of an aniline ring, along with a propenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline can be achieved through a multi-step process:
Formation of 4-Phenoxybut-2-en-1-yl bromide: This can be synthesized by reacting 4-phenoxybut-2-en-1-ol with hydrobromic acid.
N-Alkylation of Aniline: The 4-Phenoxybut-2-en-1-yl bromide is then reacted with aniline in the presence of a base such as potassium carbonate to form N-(4-Phenoxybut-2-en-1-yl)aniline.
Addition of Propenyl Group: Finally, the N-(4-Phenoxybut-2-en-1-yl)aniline is reacted with propenyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and propenyl groups.
Reduction: Reduction reactions can target the double bonds in the butenyl and propenyl chains.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide.
Major Products
Oxidation: Formation of phenoxybutanoic acid derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of nitro or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Biological Studies: Used in studies to understand the interaction of aromatic amines with biological systems.
Industry
Dyes and Pigments: Used in the synthesis of dyes due to its aromatic structure.
Agrochemicals: Potential use in the development of new agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The phenoxy and propenyl groups could play a role in binding to specific molecular targets, influencing pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Phenoxybut-2-en-1-yl)aniline: Lacks the propenyl group.
N-(prop-2-en-1-yl)aniline: Lacks the phenoxybutenyl group.
N-Phenyl-N-(prop-2-en-1-yl)aniline: Lacks the phenoxy group.
Uniqueness
N-(4-Phenoxybut-2-en-1-yl)-N-(prop-2-en-1-yl)aniline is unique due to the presence of both phenoxybutenyl and propenyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
651300-50-4 |
|---|---|
Fórmula molecular |
C19H21NO |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
N-(4-phenoxybut-2-enyl)-N-prop-2-enylaniline |
InChI |
InChI=1S/C19H21NO/c1-2-15-20(18-11-5-3-6-12-18)16-9-10-17-21-19-13-7-4-8-14-19/h2-14H,1,15-17H2 |
Clave InChI |
GVHOLONJJPBQFS-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC=CCOC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)](/img/structure/B12603754.png)


![1-[Azido(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12603765.png)
![[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile](/img/structure/B12603780.png)
![Urea, N-[(4-chlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12603786.png)

![{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12603807.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)
propanedinitrile](/img/structure/B12603821.png)

![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine](/img/structure/B12603843.png)
